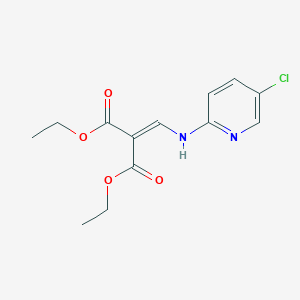

2-(((5-cloropiridin-2-il)amino)metilen)malonato de dietilo

Descripción general

Descripción

Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate is an organic compound with the molecular formula C13H15ClN2O4. It is a yellow crystalline powder that is soluble in organic solvents.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Synthetic Routes

The synthesis of Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate typically involves the reaction of diethyl malonate with 5-chloropyridine-2-amine. This reaction is usually conducted in the presence of a base such as sodium ethoxide and a solvent like ethanol, followed by heating under reflux conditions to facilitate product formation.

Industrial Production

In industrial contexts, the production process mirrors laboratory methods but is scaled up to ensure high yield and purity. Large reactors are utilized along with precise control over reaction conditions.

Biological Activities

Antimicrobial Properties

Research has indicated that Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate exhibits notable antimicrobial activity. A study evaluating its antifungal properties against Fusarium oxysporum demonstrated that certain derivatives of this compound can inhibit fungal growth effectively, with some exhibiting IC50 values lower than 1 µM, indicating potent antifungal capabilities .

Anticancer Potential

Ongoing investigations are exploring the compound's potential as an anticancer agent. Its ability to interact with specific molecular targets suggests that it may modulate enzyme activity involved in cancer progression, although detailed mechanisms remain under study .

Therapeutic Applications

Pharmaceutical Development

Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate is being researched for its potential as a therapeutic agent in various diseases. Its derivatives have been evaluated for efficacy against multiple targets, including those related to bacterial infections and cancer cell lines .

Agrochemical Use

The compound also finds applications in the agrochemical industry, where it is utilized in the synthesis of pesticides and fungicides. Its effectiveness against plant pathogens positions it as a promising candidate for agricultural applications aimed at disease management.

Data Tables

| Application Area | Activity/Effect | IC50 Value (µM) | Notes |

|---|---|---|---|

| Antifungal | Inhibition of Fusarium oxysporum | < 0.5 | Effective against fungal mycelial growth |

| Anticancer | Modulation of cancer cell pathways | TBD | Under ongoing research for specific targets |

| Agrochemical | Fungicide development | TBD | Promising for plant disease management |

Case Studies

- Antifungal Activity Study : A comprehensive evaluation was conducted on various derivatives of Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate against Fusarium oxysporum. The study revealed that compounds with ortho-substituted nitro groups exhibited superior antifungal activity compared to others .

- Pharmaceutical Research : Investigations into the compound's potential as a therapeutic agent have highlighted its ability to inhibit specific enzymes linked to cancer proliferation. Further studies are required to elucidate its full therapeutic potential and safety profile .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate typically involves the reaction of diethyl malonate with 5-chloropyridine-2-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent, like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Mecanismo De Acción

The mechanism of action of Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- Diethyl malonate

- 5-Chloropyridine-2-amine

- Diethyl 2-((pyridin-2-ylamino)methylene)malonate

Uniqueness

Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate is unique due to the presence of both the diethyl malonate and 5-chloropyridine-2-amine moieties in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .

Actividad Biológica

Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies.

Chemical Structure and Properties

Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate is characterized by the presence of a chlorinated pyridine moiety connected to a malonate structure. Its chemical formula is , and it exhibits properties typical of malonate derivatives, which often play roles in various biological processes.

The biological activity of this compound is largely attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the chlorinated pyridine ring enhances its reactivity and potential for binding with molecular targets involved in various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, potentially affecting metabolic pathways.

- Receptor Interaction : It may act as a ligand for specific receptors, influencing signal transduction pathways.

Antifungal Activity

Recent studies have highlighted the antifungal properties of diethyl malonates, including derivatives like Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate. Research indicates that these compounds can inhibit the growth of various fungal pathogens.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate | < 1 | Fungicidal |

| Positive Control (Mancozeb) | < 0.5 | Fungicidal |

| Other Derivatives | 18 - 35 | Fungistatic |

The above table summarizes findings from studies where diethyl malonates were tested against Fusarium oxysporum, a significant plant pathogen. The compound exhibited strong fungicidal activity, with an IC50 value indicating effective inhibition at low concentrations .

Cytotoxicity and Antitumor Activity

In addition to antifungal properties, diethyl malonates have been explored for their cytotoxic effects against various cancer cell lines. Preliminary data suggest that certain derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.

Case Studies

- Study on Antifungal Efficacy : A study evaluated the antifungal activity of several diethyl malonates against Fusarium oxysporum. The most active compound demonstrated an IC50 of 0.013 µM, significantly outperforming standard fungicides .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of diethyl malonates on human cancer cell lines. Results indicated that compounds containing the chlorinated pyridine exhibited enhanced cytotoxicity compared to their non-chlorinated counterparts .

- Mechanistic Insights : Research into the mechanism revealed that the chlorinated pyridine component interacts with specific cellular targets, leading to altered expression of genes involved in cell cycle regulation and apoptosis .

Comparative Analysis with Similar Compounds

Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate can be compared with other halogenated pyridine malonates to evaluate differences in biological activity:

| Compound | Halogen | Antifungal Activity (IC50 µM) |

|---|---|---|

| Diethyl 2-(((5-chloro-2-pyridinyl)amino)methylene)malonate | Cl | < 1 |

| Diethyl 2-(((5-bromo-2-pyridinyl)amino)methylene)malonate | Br | > 35 |

| Diethyl 2-(((5-fluoro-2-pyridinyl)amino)methylene)malonate | F | < 10 |

This comparative analysis indicates that the presence and type of halogen significantly influence both antifungal potency and cytotoxicity profiles.

Propiedades

IUPAC Name |

diethyl 2-[[(5-chloropyridin-2-yl)amino]methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O4/c1-3-19-12(17)10(13(18)20-4-2)8-16-11-6-5-9(14)7-15-11/h5-8H,3-4H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRWZEILYDFBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=NC=C(C=C1)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365855 | |

| Record name | Diethyl {[(5-chloropyridin-2-yl)amino]methylidene}propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660215 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16867-57-5 | |

| Record name | Diethyl {[(5-chloropyridin-2-yl)amino]methylidene}propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.